molecular formula C9H9F3O B13084626 2,5-Dimethyl-3-(trifluoromethyl)phenol

2,5-Dimethyl-3-(trifluoromethyl)phenol

Cat. No.: B13084626
M. Wt: 190.16 g/mol
InChI Key: MCNSITYPIPQHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen at position 3 is replaced by a trifluoromethyl group . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of 2,5-dimethylphenol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another method includes the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-(trifluoromethyl)phenol is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These characteristics make it valuable in various applications, from chemical synthesis to potential pharmaceutical uses .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2,5-dimethyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-5-3-7(9(10,11)12)6(2)8(13)4-5/h3-4,13H,1-2H3

InChI Key

MCNSITYPIPQHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.